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Compound of Interest

Compound Name: T-808
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Application Notes: IR-808 Dye for Live-Cell
Imaging

Introduction

IR-808 is a near-infrared (NIR) heptamethine cyanine dye with fluorescent properties that make
it a valuable tool for various biological imaging applications.[1][2] Its emission in the NIR
spectrum allows for deep tissue penetration and minimizes autofluorescence from biological
samples. These characteristics make IR-808 and its analogs suitable for live-cell imaging,
particularly for in vitro and in vivo studies.[1] This document provides a detailed protocol for
using IR-808 dye for live-cell imaging, including recommendations for concentration, incubation
time, and imaging parameters. Additionally, it outlines the principles of its application in
distinguishing live and dead cell populations.

Principle of Staining

IR-808 is a cell-permeant dye that can be taken up by living cells. Some studies suggest that it
can accumulate in the lysosomes and mitochondria of tumor cells.[2] For live/dead
discrimination, similar NIR dyes are often used in fixable dead cell staining kits. In this context,
the dye covalently binds to both intracellular and extracellular amines. In viable cells with intact
membranes, the dye primarily reacts with surface amines, resulting in dim staining. In contrast,
in dead cells with compromised membranes, the dye can enter the cell and bind to intracellular
amines, leading to a much stronger fluorescent signal. This differential staining allows for the
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clear distinction between live and dead cell populations via fluorescence microscopy or flow
cytometry.

Data Presentation

The following tables summarize the key quantitative parameters for using IR-808 dye in live-cell
imaging, derived from various sources.

Table 1: IR-808 Dye Properties

Property Value

Excitation Wavelength ~808 nm|[3]

Emission Wavelength ~878 nm|[3]

Common Application Live/Dead Cell Staining, Cancer Cell Imaging[1]

Table 2: Recommended Staining Conditions for Live-Cell Imaging

Parameter Recommended Range Notes

Hela, A549, and other cancer o )
] o Optimization for each cell line
Cell Type cell lines; can be optimized for )
is recommended.
other cell types.[4][5]

] 5-10 x 106 cells/mL for For adherent cells, aim for 70-
Cell Density )
suspension cells.[3] 80% confluency.
) This is a starting point; optimal
IR-808 Concentration 5 uM[1] )
concentration may vary.
] ] ] 30 minutes is a commonly
Incubation Time 10 - 60 minutes[1][3] ) S
used incubation time.[4]
Incubation Temperature Room Temperature or 37°C[3]

Hanks and 20 mM Hepes
Staining Buffer buffer (HHBS) or other

serum/protein-free buffer.[3]

Protein in the buffer can

interfere with staining.
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Experimental Protocols

This protocol provides a general guideline for staining live cells with IR-808 dye. It is
recommended to optimize the protocol for your specific cell type and experimental conditions.

Materials:

e |R-808 dye

e Dimethyl sulfoxide (DMSO)

e Hanks and 20 mM Hepes buffer (HHBS) or Phosphate-Buffered Saline (PBS), protein-free
e Live cells in culture (adherent or suspension)

o Fluorescence microscope with appropriate NIR filter sets (e.g., excitation ~808 nm, emission
~880 nm)

Preparation of Staining Solution:

e Prepare a stock solution of IR-808 dye in DMSO. For example, to make a 1 mM stock
solution, dissolve the appropriate amount of IR-808 in high-quality, anhydrous DMSO.

e On the day of the experiment, dilute the IR-808 stock solution in a protein-free buffer like
HHBS or PBS to the desired working concentration (e.g., 5 uM).

Staining Protocol for Adherent Cells:

Grow cells on coverslips or in imaging-compatible plates to the desired confluency (typically
70-80%).

Carefully remove the culture medium.

Wash the cells once with pre-warmed, protein-free buffer (HHBS or PBS).

Add the freshly prepared IR-808 staining solution to the cells, ensuring the entire surface is
covered.
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e Incubate for 10-60 minutes at 37°C, protected from light.[1][3] The optimal incubation time
should be determined experimentally.[3]

* Remove the staining solution.

e Wash the cells two to three times with the protein-free buffer.

e Add fresh, pre-warmed buffer or imaging medium to the cells.

» Proceed with live-cell imaging using a fluorescence microscope equipped for NIR imaging.
Staining Protocol for Suspension Cells:

o Harvest the cells and centrifuge to obtain a cell pellet.

e Resuspend the cells in a protein-free buffer (HHBS or PBS) at a concentration of 5-10 x 10°
cells/mL.[3]

o Add the freshly prepared IR-808 staining solution to the cell suspension.
e Incubate for 10-60 minutes at 37°C or room temperature, protected from light.[3]
o Centrifuge the cells to pellet them and remove the staining solution.

e Wash the cells by resuspending the pellet in fresh, protein-free buffer and centrifuging again.
Repeat this wash step twice.

o Resuspend the final cell pellet in the desired buffer or imaging medium.

o The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Mandatory Visualizations
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Caption: General workflow for staining live cells with IR-808 dye.
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Caption: Principle of live/dead cell discrimination using a membrane-impermeant dye.

Cautions and Considerations

e Phototoxicity and Photobleaching: As with any fluorescence imaging, it is crucial to minimize
light exposure to the cells to reduce phototoxicity and photobleaching. Use the lowest
possible excitation light intensity and exposure time that still provides a good signal-to-noise
ratio.

e Optimization: The optimal staining concentration and incubation time can vary between
different cell types. It is highly recommended to perform a titration experiment to determine
the best conditions for your specific cells.

» Buffer Choice: The presence of proteins in the staining buffer can lead to non-specific
binding of the dye and increased background fluorescence. Therefore, a protein-free buffer is
recommended for the staining and washing steps.[3]

» Controls: Always include appropriate controls in your experiment, such as unstained cells (to
assess autofluorescence) and heat-killed or chemically-treated dead cells (to confirm the
dye's ability to identify dead cells).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://en.wikipedia.org/wiki/HeLa
https://www.benchchem.com/product/b611110#staining-protocol-for-ir-808-dye-in-live-cell-imaging
https://www.benchchem.com/product/b611110#staining-protocol-for-ir-808-dye-in-live-cell-imaging
https://www.benchchem.com/product/b611110#staining-protocol-for-ir-808-dye-in-live-cell-imaging
https://www.benchchem.com/product/b611110#staining-protocol-for-ir-808-dye-in-live-cell-imaging
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611110?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

